molecular formula C10H9BO3 B6342411 5-Phenylfuran-2-boronic acid CAS No. 1628569-51-6

5-Phenylfuran-2-boronic acid

Cat. No.: B6342411
CAS No.: 1628569-51-6
M. Wt: 187.99 g/mol
InChI Key: ZGTYFPXRAQMIPL-UHFFFAOYSA-N
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Description

5-Phenylfuran-2-boronic acid is an organic compound with the molecular formula C10H9BO3. It is a boronic acid derivative, characterized by the presence of a phenyl group attached to a furan ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 5-Phenylfuran-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. One common approach is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency . The use of photoinduced borylation and metal-free visible light-induced photocatalytic borylation platforms are also explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Phenylfuran-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Boranes: Formed through reduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylfuran-2-boronic acid is unique due to the presence of both a phenyl group and a furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and functional group tolerance .

Properties

IUPAC Name

(5-phenylfuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYFPXRAQMIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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